molecular formula C17H15N3O7S2 B13952363 1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- CAS No. 63182-23-0

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)-

Cat. No.: B13952363
CAS No.: 63182-23-0
M. Wt: 437.5 g/mol
InChI Key: SNWOLNBVIFEONT-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s unique structure allows it to be used in a variety of applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1,3-Naphthalenedisulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction parameters, thereby improving efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)
  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-((4-amino-3-methoxyphenyl)azo)- is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s color, solubility, and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

63182-23-0

Molecular Formula

C17H15N3O7S2

Molecular Weight

437.5 g/mol

IUPAC Name

7-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C17H15N3O7S2/c1-27-16-8-12(4-5-15(16)18)20-19-11-3-2-10-6-13(28(21,22)23)9-17(14(10)7-11)29(24,25)26/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26)

InChI Key

SNWOLNBVIFEONT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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